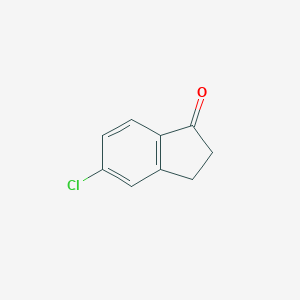
(1-Fluorocyclopentyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(1-Fluorocyclopentyl)methanol" is not directly studied in the provided papers. However, related compounds and their interactions with methanol have been explored. For instance, "(1-Fluorocyclopropyl)methanol" has been analyzed using microwave spectroscopy and quantum chemical calculations, revealing insights into its molecular conformation and stability influenced by intramolecular hydrogen bonding . Additionally, the behavior of methanol with fluorocarbon elastomers has been studied, showing significant volume swell due to the hydrogen-bonded structure of methanol . Reactions involving 1-fluoro-1-bromo-2-arylcyclopropanes with methanol have also been investigated, providing information on reaction mechanisms and the influence of substituents on the aromatic ring .
Synthesis Analysis
The synthesis of related fluorinated compounds involves reactions that can retain the ring structure or lead to ring cleavage, depending on the presence of electrophilic or nucleophilic agents . The specific synthesis route for "(1-Fluorocyclopentyl)methanol" is not detailed in the provided papers, but the general principles of fluorination and alcohol formation could be inferred from the reactions of similar compounds.
Molecular Structure Analysis
The molecular structure of "(1-Fluorocyclopropyl)methanol" has been elucidated through spectroscopy and theoretical calculations, highlighting the role of electrostatic interactions in its conformational preference . These findings suggest that fluorine's electronegativity and the ability to form hydrogen bonds significantly impact the molecular structure of fluorinated alcohols.
Chemical Reactions Analysis
The chemical reactivity of fluorinated cyclopropanes with methanol has been shown to vary with the presence of different agents, indicating that the fluorine atom can influence the reaction pathway . The retention of the ring structure or ring cleavage can occur, and the reaction rate is affected by electron-donor substituents on the aromatic ring, as well as by the steric effects of the substituents .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(1-Fluorocyclopentyl)methanol" are not directly reported, the studies on related compounds suggest that fluorine's presence in the molecule can lead to unique interactions with solvents like methanol . The high volume swell observed in fluorocarbon elastomers when exposed to methanol indicates that fluorinated compounds can exhibit significant interactions with alcohols, which could be relevant to the physical properties of "(1-Fluorocyclopentyl)methanol" .
Applications De Recherche Scientifique
Hydrogen Production and Fuel Cell Technology
Methanol serves as a key feedstock in hydrogen production, particularly through thermochemical conversion processes such as steam reforming, partial oxidation, and autothermal reforming. Recent studies have focused on catalyst development and reactor technology innovations to enhance the efficiency and selectivity of hydrogen production from methanol. Copper-based catalysts, for instance, show high activity towards CO2 production, a desirable outcome for cleaner hydrogen generation. Advances in reactor designs, including the use of porous copper fiber sintered-felt and monolith structures, have also contributed to more efficient hydrogen production methods (G. García et al., 2021).
Catalysis and Chemical Synthesis
In the realm of catalysis, methanol is a pivotal molecule. It serves as a feedstock in the production of formaldehyde, acetic acid, and other chemicals. Liquid-phase methanol synthesis, particularly from CO-rich gases, demonstrates the versatility of methanol as a peaking fuel in power stations and as a clean-burning fuel with potential applications in the automotive industry (A. Cybulski, 1994).
Environmental Monitoring and Analysis
Methanol also plays a role in environmental monitoring and analysis. For instance, it has been used as a marker for assessing the condition of solid insulation in power transformers. The detection of methanol in transformer oil serves as an indicator of cellulosic insulation degradation, assisting in the maintenance and management of power transmission infrastructure (J. Jalbert et al., 2019).
Biofuel and Alternative Energy Sources
Methanol's role in the development of biofuels and alternative energy sources is significant. It has been evaluated as a fuel for spark ignition engines, where its properties allow for cleaner combustion and reduced emissions compared to traditional fossil fuels. Research into methanol and methanol-gasoline blends highlights the potential for methanol to contribute to more sustainable and environmentally friendly fuel technologies (A. Kowalewicz, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
(1-fluorocyclopentyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(5-8)3-1-2-4-6/h8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMLCYWHRQXIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluorocyclopentyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
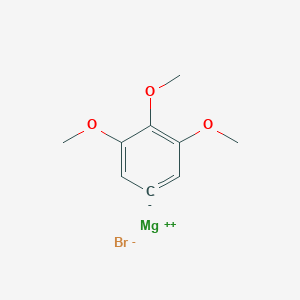


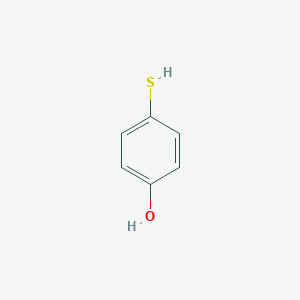

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
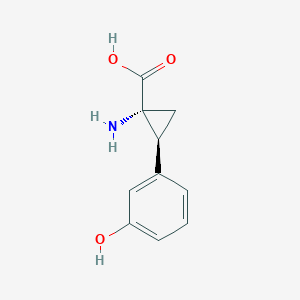

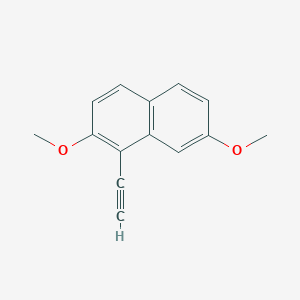
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
